N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide
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Overview
Description
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a precursor compound containing the necessary functional groups under specific reaction conditions, such as the use of a dehydrating agent or a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form new products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide: Shares the fluorophenyl group but differs in the presence of a hydroxy group and isopropyl substitution.
N-(4-fluorophenyl)-4-benzyloxy benzylidene amine: Contains a fluorophenyl group and a benzyloxy benzylidene moiety.
Uniqueness
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C22H16FN3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H16FN3O2/c23-18-13-11-17(12-14-18)20-21(26-28-25-20)24-22(27)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,24,26,27) |
InChI Key |
RFEVOXMPSCIXFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NON=C3C4=CC=C(C=C4)F |
Origin of Product |
United States |
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